molecular formula C12H24N2O B1284568 (1-Morpholinocycloheptyl)methanamine CAS No. 891638-31-6

(1-Morpholinocycloheptyl)methanamine

Cat. No. B1284568
CAS RN: 891638-31-6
M. Wt: 212.33 g/mol
InChI Key: ZPRFTDXBLRVQJG-UHFFFAOYSA-N
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Description

The compound (1-Morpholinocycloheptyl)methanamine, while not directly studied in the provided papers, can be related to the broader class of morpholine derivatives and methanamines that have been explored for various synthetic and pharmacological applications. Morpholine and its derivatives are known for their versatility in chemical synthesis and potential therapeutic properties.

Synthesis Analysis

The synthesis of morpholine derivatives often involves the reaction of morpholine enamines with other chemical entities. For instance, methyl 3-alkylazulene-1-carboxylates were synthesized using morpholine enamines of aldehydes, demonstrating the utility of morpholine in constructing complex aromatic systems . Similarly, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a high-yielding polyphosphoric acid condensation route, showcasing the reactivity of methanamine structures . These methods highlight the potential pathways that could be adapted for the synthesis of (1-Morpholinocycloheptyl)methanamine.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of the morpholine ring, which can influence the chemical and physical properties of the compound. The structure-activity relationship (SAR) study of 1-(2-phenoxyphenyl)methanamines revealed the importance of the methanamine moiety in conferring selective dual serotonin and noradrenaline reuptake inhibition . This suggests that the morpholinocycloheptyl group in (1-Morpholinocycloheptyl)methanamine could similarly impact its biological activity.

Chemical Reactions Analysis

Morpholine derivatives participate in various chemical reactions, often leading to products with significant pharmacological activity. For example, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as biased agonists of serotonin 5-HT1A receptors, indicating the potential for morpholine-containing compounds to be tailored for specific receptor targets . The chemical reactivity of morpholine derivatives is thus a key area of interest for developing new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol involved the resolution of a morpholine-containing compound, which was then used to synthesize potential norepinephrine reuptake inhibitors . This process underscores the significance of stereochemistry in the pharmacological properties of morpholine derivatives. The physical properties such as solubility, stability, and permeability are crucial for the drug development process, as seen in the case of the serotonin 5-HT1A receptor-biased agonists .

Scientific Research Applications

Transfer Hydrogenation Reactions

  • Quinazoline-based ruthenium complexes, synthesized from glycine and related to methanamine derivatives, have shown high efficiency in transfer hydrogenation reactions, achieving up to 99% conversions and high turnover frequency values (Karabuğa et al., 2015).

Antimicrobial Activities

  • Methanamine derivatives, specifically quinoline derivatives carrying a 1,2,3-triazole moiety, have demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari & Shetty, 2010).

Ferrocenyl Compounds Synthesis

  • A bis-heterocyclic compound featuring morpholine and methanamine was synthesized using a pseudo-repetitive Ugi-Zhu five-component reaction, characterized by various spectroscopic techniques (Blanco-Carapia et al., 2022).

Serotonin/Noradrenaline Reuptake Inhibition

  • Novel series of 1-(2-phenoxyphenyl)methanamines exhibited selective dual 5-HT and NA reuptake pharmacology, indicating potential applications in neuropsychiatric therapeutics (Whitlock, Blagg & Fish, 2008).

Synthesis of Oxadiazol Compounds

  • The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine demonstrated high yield, characterized by multiple spectroscopic methods, showing potential in various chemical applications (Shimoga, Shin & Kim, 2018).

In Vitro Antitumor Activity

  • Functionalized mono-, bis- and tris-methanamines, including ferrocene-containing derivatives, showed in vitro cytotoxicity and cytostatic effects on various human cancer cell lines (Károlyi et al., 2012).

Biased Agonists for Serotonin Receptors

  • Novel methanamine derivatives designed as biased agonists of serotonin 5-HT1A receptors exhibited high selectivity, solubility, metabolic stability, and showed promising antidepressant-like activity in vivo (Sniecikowska et al., 2019).

properties

IUPAC Name

(1-morpholin-4-ylcycloheptyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c13-11-12(5-3-1-2-4-6-12)14-7-9-15-10-8-14/h1-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRFTDXBLRVQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CN)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588258
Record name 1-[1-(Morpholin-4-yl)cycloheptyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

891638-31-6
Record name 1-[1-(Morpholin-4-yl)cycloheptyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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